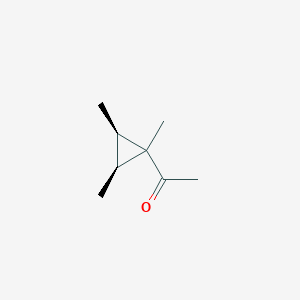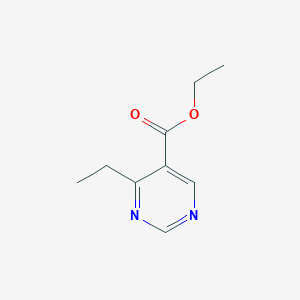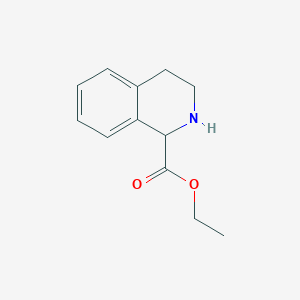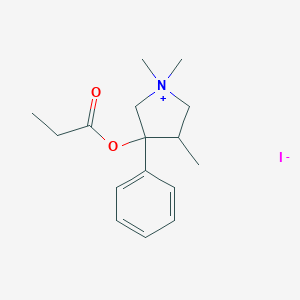![molecular formula C15H15N5O7 B035267 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- CAS No. 105528-80-1](/img/structure/B35267.png)
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a compound that has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as DIPT, and it has been synthesized using different methods. The synthesis of this compound has been of great interest to researchers due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of DIPT is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to bind to DNA and inhibit transcription. In addition, DIPT has been shown to be an effective carrier for the delivery of drugs to specific tissues.
Biochemische Und Physiologische Effekte
DIPT has been shown to have biochemical and physiological effects. In vitro studies have shown that DIPT inhibits the growth of cancer cells by inducing apoptosis. In addition, DIPT has been shown to bind to DNA and inhibit transcription. In vivo studies have shown that DIPT has antitumor activity in animal models. However, the physiological effects of DIPT on humans are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
DIPT has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Another advantage is that it has potential applications in various fields such as medicine, biochemistry, and pharmacology. However, one limitation is that the mechanism of action of DIPT is not fully understood. Another limitation is that the physiological effects of DIPT on humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of DIPT. One future direction is the investigation of the mechanism of action of DIPT. Another future direction is the investigation of the physiological effects of DIPT on humans. In addition, further studies are needed to determine the potential applications of DIPT in drug discovery and development. Finally, the synthesis of new derivatives of DIPT may lead to the discovery of compounds with improved properties.
Synthesemethoden
DIPT can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-6-chloropurine with diacetyl in the presence of a base such as sodium hydride. This method yields a mixture of mono and diacetylated products, which can be separated by column chromatography. Another method involves the reaction of 2-amino-6-chloropurine with acetic anhydride in the presence of a catalyst such as pyridine. This method yields a mixture of mono and diacetylated products, which can also be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
DIPT has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, DIPT has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, DIPT has been studied for its potential as a tool for the study of protein-DNA interactions. It has been shown to bind to DNA and inhibit transcription. In pharmacology, DIPT has been studied for its potential as a drug delivery system. It has been shown to be an effective carrier for the delivery of drugs to specific tissues.
Eigenschaften
CAS-Nummer |
105528-80-1 |
|---|---|
Produktname |
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Molekularformel |
C15H15N5O7 |
Molekulargewicht |
377.31 g/mol |
IUPAC-Name |
(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate |
InChI |
InChI=1S/C15H15N5O7/c1-6(21)18-5-16-10-11(18)17-15-19(7(2)22)13(26-8(3)23)14(27-9(4)24)20(15)12(10)25/h5,13-14H,1-4H3 |
InChI-Schlüssel |
VWMUCSNSLYHBNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)









![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)